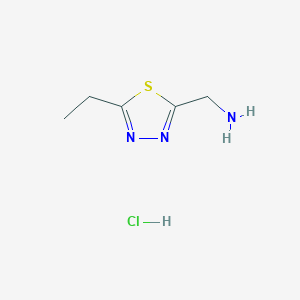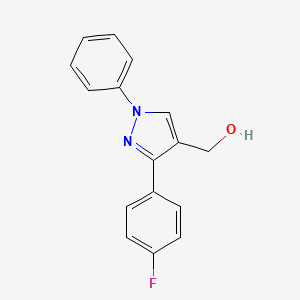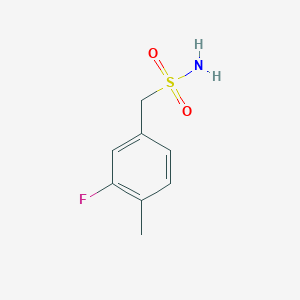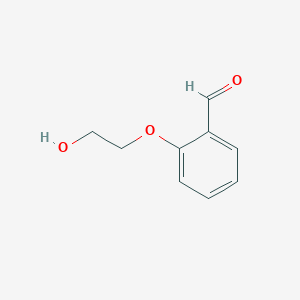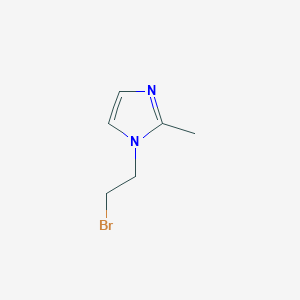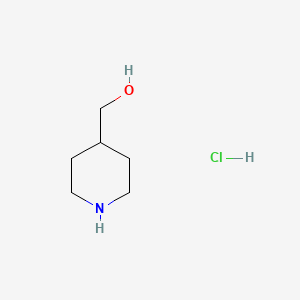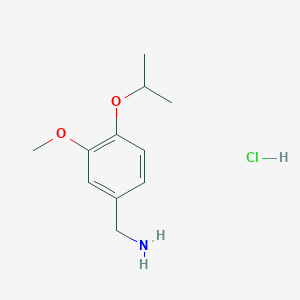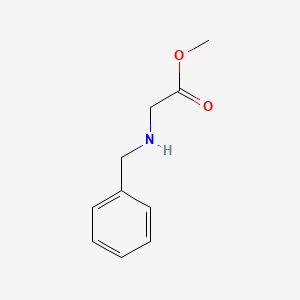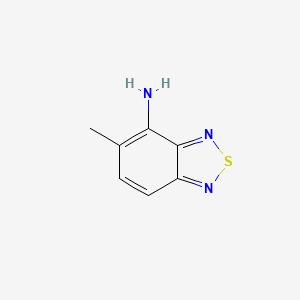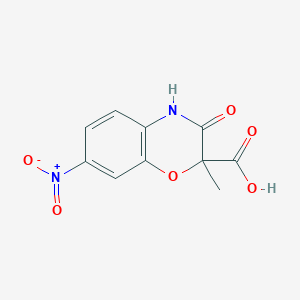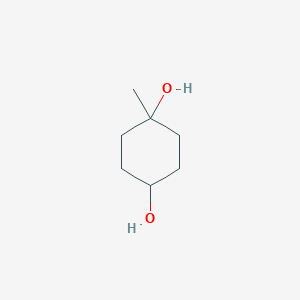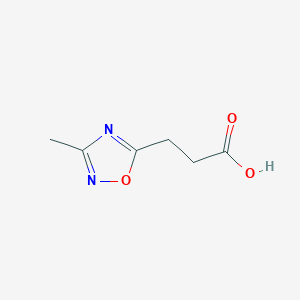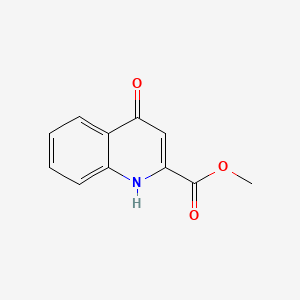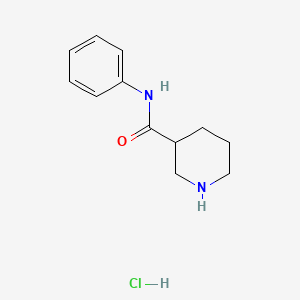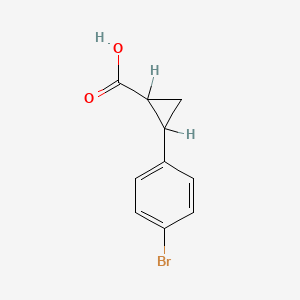
2-(4-Bromophenyl)cyclopropanecarboxylic acid
Overview
Description
2-(4-Bromophenyl)cyclopropanecarboxylic acid is a compound that features a cyclopropane ring attached to a carboxylic acid and a 4-bromophenyl group. This structure is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related cyclopropane derivatives can be achieved through various methods. For instance, the reaction of 4-allyl-1,2-dimethoxybenzene with ethyl diazoacetate followed by bromination has been used to obtain bromophenol derivatives incorporating cyclopropane moieties . Another approach involves the cyclopropanation of phenylacetonitrile with epichlorohydrin, followed by hydrolysis, lactonization, and bromination to yield 2-bromomethyl-1-phenyl cyclopropane carboxylic acid . These methods highlight the versatility of cyclopropane synthesis and its adaptability to incorporate various functional groups.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives can be complex, with polymorphism being a common phenomenon. For example, two polymorphs of a 1,4-diazabicyclo[3.2.2]nonane-4-carboxylic acid 4-bromophenyl ester have been characterized, revealing different crystal structures and phase relationships . Such studies are crucial for understanding the physical properties and stability of these compounds.
Chemical Reactions Analysis
Cyclopropane-containing compounds can undergo a variety of chemical reactions. The bromophenol derivatives with cyclopropyl moieties have been shown to exhibit excellent inhibitory effects against carbonic anhydrase isoenzymes, demonstrating their potential in medicinal chemistry . Additionally, the ring-opening of cyclopropane has been observed in reactions with bromine, leading to the formation of new compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their substituents. For example, the pKa values of cis-2-substituted 1-cyclopropanecarboxylic acids have been determined, showing that electronic effects of substituents can significantly affect acidity . Moreover, the ionization and cyclization behavior of carboxylic acids can be influenced by the presence of bromine substituents, as seen in the study of 2′-carboxy-4-bromocarbanilide .
Scientific Research Applications
Electrophilic Aromatic Substitution
- Summary of Application : The compound can be used in electrophilic aromatic substitution reactions . This is a common reaction in organic chemistry where an atom (usually hydrogen) attached to an aromatic system (like a benzene ring) is replaced by an electrophile .
- Methods of Application : The key step in electrophilic aromatic substitution is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
- Results or Outcomes : The result of this reaction is a substitution product of benzene . This process is commonly used in the synthesis of a wide range of organic compounds .
Synthesis of Other Organic Compounds
- Summary of Application : “2-(4-Bromophenyl)cyclopropanecarboxylic acid” can be used as a starting material in the synthesis of other organic compounds .
- Results or Outcomes : The result of this application would be the synthesis of new organic compounds . The exact outcomes would depend on the specific reactions and conditions used.
Safety And Hazards
properties
IUPAC Name |
2-(4-bromophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBUJVBXRABXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976981 | |
| Record name | 2-(4-Bromophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)cyclopropanecarboxylic acid | |
CAS RN |
6142-65-0 | |
| Record name | NSC179404 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Bromophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


